An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole: Molecular Structure, Physicochemical Properties, and Synthesis
An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole: Molecular Structure, Physicochemical Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific isomer, this document synthesizes information from established synthetic methodologies for N-arylated imidazoles and provides predicted physicochemical and spectroscopic data based on structurally analogous compounds.
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets.[1] The introduction of various substituents onto the imidazole and its N-aryl appendage allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile.
The subject of this guide, 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, incorporates a chloro and a methoxy substituent on the N-phenyl ring. The chlorine atom, an electron-withdrawing group, can influence the compound's acidity and potential for halogen bonding. The methoxy group, an electron-donating group, can impact metabolic stability and receptor interactions. The specific substitution pattern is crucial in determining the molecule's overall three-dimensional structure and its potential biological activity.
Molecular Structure and Identification
The molecular structure of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole consists of an imidazole ring linked at the N1 position to a 5-chloro-2-methoxyphenyl group.
Key Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.65 g/mol |
| Canonical SMILES | COC1=CC=C(Cl)C=C1N2C=CN=C2 |
| InChI Key | (Predicted) |
| CAS Number | Not definitively available in public databases. |
Predicted Physicochemical Properties
Due to the absence of specific experimental data for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, the following physicochemical properties are predicted based on data for structurally similar N-arylated imidazoles.[2][3][4][5]
| Property | Predicted Value | Rationale/Comparison with Analogs |
| Melting Point (°C) | 100 - 130 | N-arylated imidazoles often exhibit melting points in this range. For instance, 1-(4-methoxyphenyl)-1H-imidazole has a reported melting point of 59-67 °C.[5] The presence of the chloro substituent may increase the melting point due to stronger intermolecular interactions. |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The aromatic nature of the compound suggests good solubility in organic solvents. The polarity of the imidazole ring and the methoxy group may impart slight aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The presence of the lipophilic phenyl ring and chlorine atom, offset by the more polar imidazole and methoxy groups, suggests a moderate lipophilicity. |
| pKa (of the imidazolium ion) | 5.5 - 6.5 | The basicity of the imidazole ring is expected to be slightly reduced by the electron-withdrawing effect of the N-aryl substituent. |
Proposed Synthesis and Experimental Protocols
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole can be achieved through established N-arylation methods, such as the Ullmann condensation or the Chan-Lam coupling reaction.[6] These reactions facilitate the formation of a carbon-nitrogen bond between the imidazole nitrogen and the aryl halide.
Synthetic Pathway: Ullmann Condensation
A plausible and efficient route for the synthesis is the copper-catalyzed Ullmann condensation of imidazole with a suitable 5-chloro-2-methoxyphenyl halide.
Caption: Proposed Ullmann condensation for the synthesis of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.
Detailed Experimental Protocol (Proposed)
Materials:
-
Imidazole
-
1-Bromo-5-chloro-2-methoxybenzene (or 1-iodo-5-chloro-2-methoxybenzene)
-
Copper(I) iodide (CuI)
-
L-proline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), 1-bromo-5-chloro-2-methoxybenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the molecule's structure and comparison with similar compounds reported in the literature.[7][8][9]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | s | 1H | H2 of imidazole |
| ~ 7.2 - 7.4 | m | 3H | Aromatic protons of the phenyl ring |
| ~ 7.1 - 7.2 | d | 1H | H4/H5 of imidazole |
| ~ 6.9 - 7.0 | d | 1H | H5/H4 of imidazole |
| ~ 3.8 - 3.9 | s | 3H | Methoxy (-OCH₃) protons |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-O of the methoxy group |
| ~ 135 - 140 | C2 of imidazole |
| ~ 125 - 135 | Quaternary carbons and CH carbons of the phenyl ring |
| ~ 115 - 125 | C4/C5 of imidazole and CH carbons of the phenyl ring |
| ~ 110 - 115 | CH carbon of the phenyl ring ortho to the methoxy group |
| ~ 55 - 60 | Methoxy (-OCH₃) carbon |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3150 | C-H stretching (aromatic imidazole and phenyl) |
| ~ 2850 - 3000 | C-H stretching (methoxy) |
| ~ 1600, 1480 | C=C and C=N stretching (aromatic rings) |
| ~ 1250 | C-O stretching (aryl ether) |
| ~ 1100 - 1000 | C-N stretching |
| ~ 800 - 850 | C-H out-of-plane bending (substituted phenyl) |
| ~ 700 - 750 | C-Cl stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| 208/210 | [M]⁺ molecular ion peak (with characteristic 3:1 ratio for the chlorine isotope) |
| 193/195 | [M - CH₃]⁺ |
| 165/167 | [M - COCH₃]⁺ |
| 139 | [M - C₄H₃N₂]⁺ |
Potential Applications and Future Directions
While specific biological activities for 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole have not been reported, its structural motifs suggest potential for investigation in several areas of drug discovery. The N-aryl imidazole scaffold is present in various bioactive molecules, including antifungal agents, anticancer agents, and enzyme inhibitors.[1]
Future research should focus on the definitive synthesis and characterization of this compound to confirm its predicted properties. Subsequent screening for biological activities, such as antifungal, antibacterial, and anticancer properties, would be a logical next step. Furthermore, its potential as a ligand in coordination chemistry or as a building block in materials science could be explored.
Conclusion
This technical guide provides a foundational understanding of 1-(5-Chloro-2-methoxyphenyl)-1H-imidazole, a molecule of interest for further chemical and biological investigation. By leveraging established synthetic methods and predictive analysis based on analogous compounds, this document offers a scientifically grounded starting point for researchers. The detailed synthetic protocol and predicted spectroscopic data serve as a practical resource for the preparation and characterization of this compound, paving the way for the exploration of its potential applications.
References
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]
-
Synthesis of (5-chloro-2-(aryl)-1H-benzo... ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Available at: [Link]
-
(IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. Available at: [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available at: [Link]
-
An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. Der Pharma Chemica. Available at: [Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. Available at: [Link]
-
N‐Arylation of Imidazoles: An Overview | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research. Available at: [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF. ResearchGate. Available at: [Link]
-
N-Arylation of imidazole with chloro-and fluoroarenes a | Download Table. ResearchGate. Available at: [Link]
-
Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Semantic Scholar. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. UNIPI. Available at: [Link]
-
Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
